6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
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Description
6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound 6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, belonging to the class of pyridazinone derivatives, has been a subject of interest due to its significant pharmacological potential. Research has shown that pyridine derivatives, including pyridazinones, possess diverse biological activities, and are found in natural as well as synthetic pharmaceutical agents. These compounds have been reported for their COX-2 inhibition properties, cardiotonic effects for treating congestive heart failure, and even antitumor and antibacterial activities. Microwave-assisted synthesis methods have facilitated the rapid production of these derivatives, highlighting their relevance in pharmaceutical research (Ashok et al., 2006).
Anticonvulsant Properties
The structural and electronic properties of substituted pyridazines, which include compounds like this compound, have been investigated to understand their anticonvulsant activities. Studies involving crystal structures and ab initio molecular-orbital calculations have shed light on the pharmacophore's interaction mechanism, providing a basis for developing anticonvulsant drugs (Georges et al., 1989).
Antibacterial and Anti-inflammatory Effects
Research has also focused on the synthesis of novel heterocycles from pyridazine compounds for their antibacterial activity. These studies have shown significant activity against various bacteria, indicating their potential as antibacterial agents (Mohamed, 2004). Additionally, derivatives of pyridazin-3-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating potential as safer alternatives to traditional NSAIDs without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Inhibition of Platelet Aggregation
The compound has also been implicated in the study of its effects on platelet aggregation. A piperazinyl glutamate pyridine derivative was discovered as a potent P2Y12 antagonist, demonstrating excellent inhibition of platelet aggregation. This discovery underscores the therapeutic potential of pyridine derivatives in preventing occlusive vascular diseases (Parlow et al., 2010).
Applications in Neurological Disorders
Further studies have synthesized derivatives aimed at facilitating learning and memory in mice, indicating the compound's potential in treating neurological disorders. These findings support the ongoing exploration of pyridazinone derivatives for cognitive enhancement and the treatment of memory-related conditions (Li Ming-zhu, 2012).
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKBXLJIYNGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.